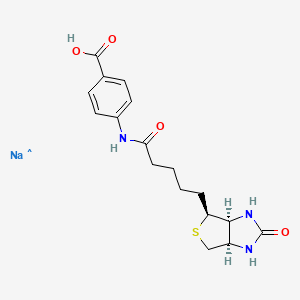
Disuccinimidyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disuccinimidyl sulfoxide is a mass spectrometry-cleavable crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at each end of a 7-carbon spacer arm. It is widely used in the study of protein-protein interactions due to its ability to form stable amide bonds with primary amines, facilitating the identification and characterization of protein complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disuccinimidyl sulfoxide is synthesized by reacting disuccinimidyl suberate with an oxidizing agent to introduce the sulfoxide group. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Disuccinimidyl sulfoxide primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at both ends of the molecule .
Common Reagents and Conditions
The reaction with primary amines typically occurs in a pH range of 7-9, using buffers such as phosphate-buffered saline or HEPES. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products
The major product of the reaction between this compound and primary amines is a stable amide bond, which links the two reacting molecules. This property is particularly useful in crosslinking studies to identify protein-protein interactions .
Scientific Research Applications
Disuccinimidyl sulfoxide is extensively used in scientific research for the following applications:
Protein-Protein Interaction Studies: It is used to crosslink proteins, allowing researchers to study the interactions and conformations of protein complexes.
Mass Spectrometry Analysis: The cleavable nature of this compound makes it ideal for mass spectrometry, as it generates distinct fragmentation patterns that facilitate the identification of crosslinked peptides.
Structural Biology: It helps in deducing the three-dimensional structures of proteins and protein complexes by providing distance constraints between amino acid residues.
Mechanism of Action
Disuccinimidyl sulfoxide exerts its effects by reacting with primary amines in proteins to form stable amide bonds. The N-hydroxysuccinimide ester groups at both ends of the molecule facilitate this reaction. During mass spectrometry analysis, the sulfoxide group in the spacer arm can be cleaved using collision-induced dissociation, generating diagnostic ion doublets that aid in the identification of crosslinked peptides .
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl Suberate: Similar to disuccinimidyl sulfoxide but lacks the cleavable sulfoxide group, making it non-cleavable in mass spectrometry.
Disuccinimidyl Dibutyric Urea: Another mass spectrometry-cleavable crosslinker with a longer spacer arm and different cleavage properties.
Uniqueness
This compound is unique due to its cleavable sulfoxide group, which enhances its utility in mass spectrometry by providing distinct fragmentation patterns. This property allows for more accurate identification and characterization of crosslinked peptides compared to non-cleavable crosslinkers .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSVVHDQSGMHAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
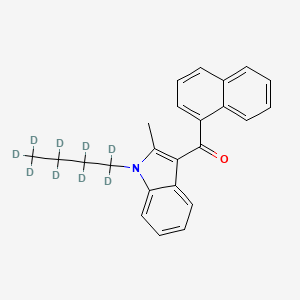
![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
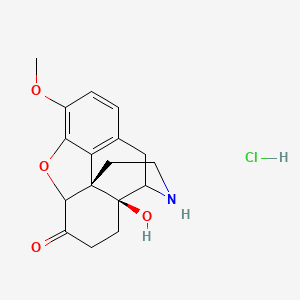
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)
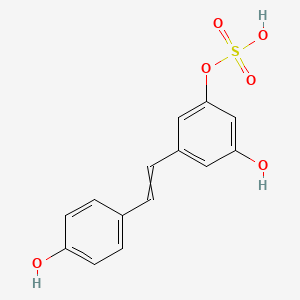
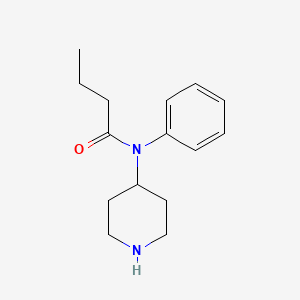

![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
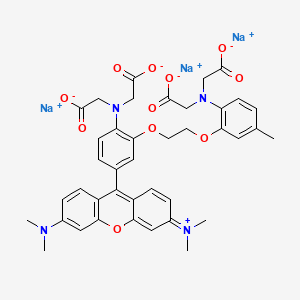

![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)
